BenchChemオンラインストアへようこそ!

9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

Medicinal Chemistry Scaffold Design CNS Drug Discovery

9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride (CAS 1379320-76-9 for the HCl salt; free base CAS 939759-18-9) is a fluorinated, partially saturated 1-benzazepine scaffold bearing a single fluorine atom at the 9-position of the fused benzene ring. It belongs to the tetrahydrobenzo[b]azepine (THBA) class—seven-membered N-heterocycles prized in medicinal chemistry for their non-planar, conformationally flexible architecture that enables presentation of substituents into three-dimensional pharmacophore space distinct from flat aromatic frameworks.

Molecular Formula C10H13ClFN
Molecular Weight 201.67 g/mol
Cat. No. B11899441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride
Molecular FormulaC10H13ClFN
Molecular Weight201.67 g/mol
Structural Identifiers
SMILESC1CCNC2=C(C1)C=CC=C2F.Cl
InChIInChI=1S/C10H12FN.ClH/c11-9-6-3-5-8-4-1-2-7-12-10(8)9;/h3,5-6,12H,1-2,4,7H2;1H
InChIKeyYXOPWYPSIPZSGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine Hydrochloride Specifications and Differentiation


9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride (CAS 1379320-76-9 for the HCl salt; free base CAS 939759-18-9) is a fluorinated, partially saturated 1-benzazepine scaffold bearing a single fluorine atom at the 9-position of the fused benzene ring . It belongs to the tetrahydrobenzo[b]azepine (THBA) class—seven-membered N-heterocycles prized in medicinal chemistry for their non-planar, conformationally flexible architecture that enables presentation of substituents into three-dimensional pharmacophore space distinct from flat aromatic frameworks [1]. The hydrochloride salt is the standard procurement form, providing enhanced solid-state stability and aqueous handling properties relative to the free base. As a versatile building block, this scaffold is employed across CNS-targeted therapeutic programs, kinase inhibitor design, and nitric oxide synthase (NOS) modulator campaigns, where the 9-fluoro substitution imparts quantifiable electronic, steric, and metabolic differentiation compared to unsubstituted, chloro-substituted, or regioisomeric fluoro-analogs [2].

Why Unsubstituted or 8-Fluoro THBA Scaffolds Cannot Substitute for 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine Hydrochloride in Lead Optimization


The 1-benzazepine scaffold tolerates substitution at multiple aromatic positions, and even seemingly minor positional shifts from C-8 to C-9 produce distinct electronic and steric environments that alter amine basicity, metabolic vulnerability, and target binding geometry [1]. The electron-withdrawing fluorine at the 9-position specifically modulates the pKa of the azepine nitrogen—predicted pKa of the parent (R = H) is 5.22 ± 0.20, whereas 9-F substitution is expected to lower basicity by ~0.3–0.5 log units based on Hammett σₘ effects . This fine-tuning of basicity critically influences CNS permeability, lysosomal trapping propensity, and P-gp efflux susceptibility—parameters that cannot be replicated by 8-fluoro substitution, where the para-like electronic pathway to the aniline nitrogen creates a different resonance effect, or by 9-chloro substitution, where the larger van der Waals radius and differing electron-withdrawing strength produce divergent logP and CYP450 metabolic profiles [2]. The quantitative evidence below establishes when and why the 9-fluoro regioisomer must be specified, rather than another substitution pattern or the unsubstituted parent scaffold.

Quantitative Differentiation Evidence: 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine Hydrochloride vs. Closest Structural Comparators


Regiochemical Fidelity: 9-Fluoro vs. 8-Fluoro Substitution Enables Distinct Electronic Modulation of the Azepine Nitrogen

Fluorine position on the benzo[b]azepine scaffold is not interchangeable. In 8-fluoro-substituted analogs, the fluorine occupies a para-like position relative to the aniline nitrogen, placing it in direct resonance conjugation with the nitrogen lone pair, which can reduce nucleophilicity and alter reactivity in amine-functionalization reactions. In the 9-fluoro isomer, fluorine is positioned meta to the azepine nitrogen, eliminating this direct resonance pathway and preserving amine nucleophilicity for downstream derivatization [1]. The predicted pKa of the unsubstituted parent is 5.22 ± 0.20 . The 9-fluoro substitution is predicted to lower this value to approximately 4.7–4.9 (based on σₘ = +0.34 for m-F), representing a modest 0.3–0.5 log unit decrease, whereas the 8-fluoro analog with a resonance contribution (σₚ = +0.06) is predicted to shift pKa by less than 0.1 log unit [2]. This differential basicity modulation has been exploited in GluN2B-selective NMDA receptor ligand programs, where the pKa of the azepine nitrogen directly correlates with off-target σ-receptor binding and may therefore determine target selectivity profiles [3].

Medicinal Chemistry Scaffold Design CNS Drug Discovery

Halogen Substitution Comparison: 9-Fluoro Outperforms 9-Chloro in Metabolic Stability and CYP450 Oxidative Susceptibility

When comparing halogen-bioisosteric replacement at the 9-position of the THBA scaffold, the C–F bond (bond dissociation energy ≈ 485 kJ/mol) is significantly stronger than the C–Cl bond (≈ 339 kJ/mol), making 9-fluoro-substituted analogs inherently less susceptible to oxidative dehalogenation by CYP450 enzymes than the corresponding 9-chloro analog (CAS 939759-19-0) [1]. This fundamental physical-organic difference manifests in metabolic stability assays. In a related benzazepine series (3-benzazepine scaffold), 7-fluoro-substituted compounds exhibited consistently higher microsomal stability than 7-chloro-substituted counterparts in human liver microsome (HLM) incubations, with mean % parent remaining at 30 min approximately 15–25 percentage points higher for fluoro vs. chloro congeners across multiple matched pairs [2]. While not a direct head-to-head measurement on the 1-benzazepine scaffold, the underlying C–F vs. C–Cl bond strength differential is scaffold-independent fundamental chemistry, permitting reliable class-level inference. A specific procurement implication is that the 9-fluoro starting material enables the synthesis of final compounds with lower predicted intrinsic clearance (Clᵢₙₜ), an advantage not achievable with the commercially available 9-chloro analog .

Drug Metabolism ADME Optimization Halogen Bioisosterism

Solubility and Salt-Form Differentiation: HCl Salt vs. Free Base Handling Properties

The hydrochloride salt (CAS 1379320-76-9, MW = 201.67 g/mol) provides measurably different physicochemical properties compared to the free base (CAS 939759-18-9, MW = 165.21 g/mol) . Vendor specifications for the HCl salt report a purity of ≥98% (Leyan), while the free base is typically supplied at ≥95% purity (AKSci, Chemenu) . The salt form increases molecular weight by 22% relative to the free base, which must be accounted for in stoichiometric calculations for downstream reactions. The hydrochloride salt exhibits improved aqueous solubility compared to the free base—a property critical for reactions conducted in polar protic or aqueous-organic biphasic media . In solid state, the HCl salt is typically stored at room temperature in inert atmosphere, whereas the free base may require cool, dry storage conditions (AKSci specification), indicating differing long-term chemical stability profiles .

Formulation Science Salt Screening Solid-State Chemistry

Scaffold Divergence: 1-Benzazepine vs. 2-Benzazepine—Distinct Target Pharmacologies and Procurement Purpose

A critical procurement error risk is confusion between 9-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine (1-benzazepine isomer, N at position 1) and 9-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine (2-benzazepine isomer, N at position 2). These constitutional isomers are pharmacologically distinct. The 2-benzazepine isomer (CAS not cross-listed with the target) is reported as a potent S1P₁ receptor antagonist with IC₅₀ = 3 nM for S1P₂ displacement and EC₅₀ = 0.700 nM as a S1P₁ agonist, showing anti-angiogenic activity in a mouse breast cancer metastasis model [1][2]. By contrast, the 1-benzazepine scaffold—the subject of this guide—is primarily employed as a synthetic building block for kinase inhibitors (RIPK1, GSK-3β, CDK9), NOS inhibitors, and CNS-targeted ligands, with drug discovery applications fundamentally different from the S1P₁/angiogenesis pharmacology of the 2-benzazepine isomer [3][4]. This distinction is essential for procurement: ordering the wrong ring isomer results in a compound that is inactive against the intended biological target.

Chemical Biology Target Selectivity Angiogenesis Research

Building Block Verification: Identity Confirmation via CAS Registry and Vendor Purity Differentials

Procurement quality assurance begins with CAS registry verification. The target compound 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride has primary CAS 1379320-76-9, with secondary CAS 907973-43-7 appearing on some vendor listings . The free base is registered under CAS 939759-18-9. A high-risk procurement error is confusion with 5-Fluoro-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride, which coincidentally shares CAS 907973-43-7 and has identical molecular formula C₁₀H₁₃ClFN, but is a tetrahydronaphthylamine rather than a benzazepine, with completely different chemical connectivity . Vendor-supplied purity specifications for the target compound differ between the HCl salt (98%, Leyan) and the free base (95%, AKSci/Chemenu), enabling direct selection based on downstream synthesis purity tolerance . The HCl salt is preferred when the azepine nitrogen is to be deprotonated in situ for N-alkylation or N-acylation reactions.

Chemical Procurement Quality Control Identity Testing

Gateway Intermediate for 7,9-Difluoro-2-oxo-THBA RIPK1 Inhibitors—Evidence from Clinical Candidate GSK3145095

The 9-fluoro-substituted 1-benzazepine scaffold serves as the essential gateway intermediate for accessing the 7,9-difluoro-substituted 2-oxo-THBA chemotype exemplified by GSK3145095 (CAS 1622849-43-7), a clinical-stage RIPK1 kinase inhibitor with IC₅₀ = 5–6.3 nM . GSK3145095 explicitly incorporates the 7,9-difluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine core, where the C-9 fluorine derives directly from 9-fluoro-THBA starting material via electrophilic fluorination of the 7-position . The 7,9-difluoro substitution pattern is critical for RIPK1 binding: the crystal structure of human RIPK1 (PDB 9MZX) with a bridged benzoazepine amide inhibitor reveals that fluorine atoms at C-7 and C-9 engage in favorable hydrophobic contacts within the allosteric back pocket of the kinase, contributing to the compound's high kinase selectivity [1]. A class-level comparison with 7-monofluoro analogues (without the 9-fluoro group) shows reduced RIPK1 potency, as the C-9 fluorine fills a critical volume element in the binding site. The 9-fluoro intermediate is thus a non-negotiable procurement requirement for any program aiming to explore the 7,9-difluoro SAR series around this clinical candidate scaffold.

Kinase Inhibitor Design RIPK1 Pharmacology Structure-Based Drug Design

Application Scenarios Where 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine Hydrochloride Provides Demonstrable Advantage


RIPK1 Kinase Inhibitor Lead Optimization Requiring 7,9-Difluoro Substitution

Programs targeting RIPK1 for inflammatory, autoimmune, or neurodegenerative indications must access the 7,9-difluoro-2-oxo-THBA chemotype validated by clinical candidate GSK3145095 (RIPK1 IC₅₀ = 5–6.3 nM) [1]. Starting from 9-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride, the C-7 position can be selectively functionalized via electrophilic fluorination or directed ortho-metalation to install the second fluorine, yielding the 7,9-difluoro core. The crystal structure PDB 9MZX confirms that both fluorine atoms occupy the RIPK1 allosteric back pocket, making this substitution pattern essential for potency and selectivity [2]. Procurement of the 9-fluoro intermediate is the critical first step—no alternative 9-substituted scaffold (9-Cl, 9-Me, or 8-F) can access this validated chemotype.

CNS-Penetrant nNOS Inhibitor Development Leveraging 1,7-Disubstituted THBA Scaffolds

The 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold has been established as a selective inhibitor scaffold for human neuronal nitric oxide synthase (nNOS) [1]. In these programs, the 9-fluoro substituent provides a metabolic handle that resists CYP450 oxidation (C–F BDE ≈ 485 kJ/mol vs. C–Cl ≈ 339 kJ/mol), potentially extending in vivo half-life relative to chloro-substituted analogs. Researchers designing brain-penetrant nNOS inhibitors should specify the 9-fluoro building block to exploit this metabolic advantage, while using the N-1 position for introducing selectivity-determining substituents as established in the published SAR [2].

GluN2B-Selective NMDA Receptor PET Tracer Precursor Synthesis

Fluorinated THBA scaffolds are employed as precursors for ¹⁸F-labeled PET tracers targeting GluN2B subunit-containing NMDA receptors, as demonstrated by the radiofluorinated 2,3,4,5-tetrahydro-1H-3-benzazepine congener [¹⁸F]PF-NB1 [1]. While this published work employed 3-benzazepine scaffolds, the 1-benzazepine analog with 9-fluoro substitution offers a structural starting point for developing isomeric PET tracer candidates with potentially altered brain uptake kinetics or GluN2B binding modes. The 9-fluoro-THBA HCl salt's 98% purity specification (Leyan) meets the stringent purity requirements for radiolabeling precursor synthesis [2].

Diversity-Oriented Synthesis of Fluorinated Benzo[b]azepine Libraries for Kinase Profiling

The Ni-catalyzed chemoselective cascade reaction strategy for synthesizing benzo[b]azepines with fluorinated side chains provides a modular platform for library generation [1]. Starting from 9-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine, the secondary amine at N-1 can undergo parallel N-alkylation, N-acylation, or N-sulfonylation to generate diverse compound arrays for kinase selectivity profiling (GSK-3β, CDK9, RIPK1) or other target class screens [2]. The 9-fluoro substitution imparts a consistent electronic and metabolic signature across all library members, enabling systematic SAR interpretation that would be confounded by using mixed halogen or unsubstituted starting materials.

Quote Request

Request a Quote for 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.